molecular formula C24H32N2O3S2 B289424 N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide

N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide

カタログ番号 B289424
分子量: 460.7 g/mol
InChIキー: PZUWGYBAVJYEQB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated in clinical trials as a potential treatment for B-cell malignancies and autoimmune diseases.

作用機序

TAK-659 binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling events in the N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide pathway. This leads to a reduction in B-cell proliferation, survival, and differentiation, which are critical processes in the development and progression of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in preclinical models. In addition, TAK-659 has demonstrated selective inhibition of BTK, with minimal off-target effects on other kinases. TAK-659 has also been shown to penetrate the blood-brain barrier, which may be important for the treatment of central nervous system (CNS) lymphomas.

実験室実験の利点と制限

The advantages of using TAK-659 in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to penetrate the blood-brain barrier. However, some limitations of using TAK-659 in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

将来の方向性

There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other targeted therapies, such as inhibitors of PI3K, AKT, or mTOR, to enhance the anti-tumor activity of these agents. Another area of interest is the evaluation of TAK-659 in combination with immunotherapy agents, such as checkpoint inhibitors or CAR-T cells, to enhance the immune response against B-cell malignancies. Finally, the development of TAK-659 analogs with improved pharmacokinetic properties or selectivity for BTK may also be pursued.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and the coupling of this intermediate with 2-thiophenecarboxylic acid. The tert-butyl and morpholine groups are then introduced, followed by the final step of carbonylation to yield the desired product. The synthesis of TAK-659 has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited.

科学的研究の応用

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide signaling and induce apoptosis (programmed cell death) in B-cells, leading to a reduction in tumor growth. TAK-659 has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

分子式

C24H32N2O3S2

分子量

460.7 g/mol

IUPAC名

N-[6-tert-butyl-3-(2,6-dimethylmorpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C24H32N2O3S2/c1-14-12-26(13-15(2)29-14)23(28)20-17-9-8-16(24(3,4)5)11-19(17)31-22(20)25-21(27)18-7-6-10-30-18/h6-7,10,14-16H,8-9,11-13H2,1-5H3,(H,25,27)

InChIキー

PZUWGYBAVJYEQB-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)C(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CS4

正規SMILES

CC1CN(CC(O1)C)C(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CC=CS4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。